N-(3-Bromobenzyl)-2-propen-1-amine hydrochloride
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Overview
Description
“N-(3-Bromobenzyl)-2-propen-1-amine hydrochloride” is a chemical compound. Unfortunately, there is limited information available on this specific compound. It’s important to note that the compound is likely to be a derivative of similar compounds such as “N-(3-bromobenzyl)-1-propanamine hydrochloride” and "N-(3-bromobenzyl)-2-methyl-1-propanamine hydrochloride" .
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Potential : Researchers have explored the use of N-(3-Bromobenzyl)-2-propen-1-amine hydrochloride as a potential anticancer agent. Its structural features suggest interactions with cellular targets, making it an interesting candidate for further investigation .
- Tubulin-Targeted Activity : Analogues of this compound have been studied for their effects on cancer cell proliferation. Specifically, N-(3-Bromobenzyl) noscapine (N-BBN) demonstrated tubulin-targeted anticancer activity .
Mechanism of Action
Target of Action
The primary target of N-(3-Bromobenzyl)-2-propen-1-amine hydrochloride, also known as N-[(3-bromophenyl)methyl]prop-2-en-1-amine hydrochloride, is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are key components of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .
Mode of Action
This compound interacts with tubulin, perturbing its tertiary structure . This interaction disrupts the normal architecture of microtubules, leading to changes in cell morphology and function .
Biochemical Pathways
The interaction of N-(3-Bromobenzyl)-2-propen-1-amine hydrochloride with tubulin affects the dynamics of microtubule assembly and disassembly . This disruption can impact various cellular processes that rely on microtubules, including cell division, intracellular transport, and cell motility .
Result of Action
The disruption of microtubule dynamics by N-(3-Bromobenzyl)-2-propen-1-amine hydrochloride can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells . This makes the compound a potential candidate for anticancer therapies .
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]prop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-2-6-12-8-9-4-3-5-10(11)7-9;/h2-5,7,12H,1,6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFVYLKGATUGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromobenzyl)-2-propen-1-amine hydrochloride |
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